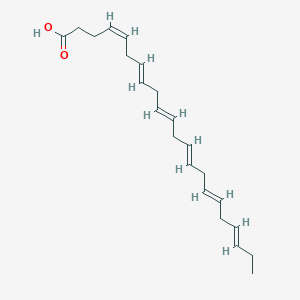
Isoquinoline-5-sulfonyl chloride hydrochloride
Overview
Description
Isoquinoline-5-sulfonyl chloride hydrochloride (IQSCl·HCl) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in scientific research to study the physiological and biochemical effects of COX-2 inhibition. IQSCl·HCl has been used to study the effects of COX-2 inhibition on inflammation, pain, cancer, and other diseases, and has been found to be an effective tool in laboratory experiments.
Scientific Research Applications
Synthesis of Aryl and Heteroaryl Thiocyanates : Isoquinolinium-N-sulfonic acid thiocyanate, related to Isoquinoline-5-sulfonyl chloride hydrochloride, is effective in catalyzing the synthesis of aryl and heteroaryl thiocyanates. This process offers advantages such as commercially available materials, short reaction times, excellent yields, and easy separation (Rezayati, Kalantari, Ramazani, & Ezzatzadeh, 2021).
Synthesis of Imidazo[2,1a]Isoquinolines : A study demonstrated an efficient method for synthesizing imidazo[2,1a]isoquinolines using hypervalent iodine(III) sulfonate, suggesting potential applications in anti-inflammatory, antirhinoviral, and antiulcer properties (Hou, Wang, Huang, & Chen, 2004).
Inhibition of Lymphocyte-Mediated Lysis : Isoquinoline sulfonamide protein kinase inhibitors have been found to inhibit lymphocyte-mediated lysis and cellular proliferation, indicating a role for protein kinase C in lymphocyte function (Juszczak & Russell, 1989).
Synthesis of Potential PET Radioligands : Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds in the C5 position yields moderate to good sulfone yields, making this method promising for synthesizing potential fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).
Synthesis of Isoquinoline-1,3(2H,4H)-diones : A process using visible light promotes the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones in good to excellent yields, with potential for further conversion (Liu, Cong, Liu, & Sun, 2016).
Antimalarial Activity : Benzene and isoquinoline sulfonamide derivatives have shown promising antimalarial activity against Plasmodium falciparum, with MIC ranges between 2-50 microg/mL (Parai, Panda, Srivastava, & Puri, 2008).
Synthesis of Kinase Inhibitors : The Buchwald-Hartwig reaction has been used for the rapid synthesis of 3-aminoisoquinoline-5-sulfonamides related to known kinase inhibitors, indicating potential applications in drug discovery (Proisy, Taylor, Nelson, & Collins, 2009).
Mechanism of Action
Target of Action
Isoquinoline-5-sulfonyl Chloride Hydrochloride is an Isoquinoline sulfonamide . It primarily targets mammalian protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
This compound acts as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , the molecule that protein kinases usually interact with to carry out phosphorylation. By binding to ATP’s usual site on the protein kinase, this compound prevents the kinase from interacting with ATP and carrying out its normal function.
Biochemical Analysis
Biochemical Properties
Isoquinoline-5-sulfonyl chloride hydrochloride is known to act as an inhibitor of mammalian protein kinases by competitively binding to ATP . This suggests that it interacts with enzymes such as protein kinases, and the nature of these interactions is competitive .
Cellular Effects
Given its role as a protein kinase inhibitor, it can be inferred that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive binding to ATP, thereby inhibiting the activity of protein kinases . This could lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its role as a protein kinase inhibitor, it may interact with enzymes and cofactors in various metabolic pathways .
properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNTWHQJJVIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519255 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105627-79-0 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isoquinoline-5-sulfonyl chloride hydrochloride in Fasudil hydrochloride synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of Fasudil hydrochloride. [, ] Both research papers describe a reaction where it acts as an electrophile, reacting with Homopiperazine to form the final Fasudil hydrochloride molecule. [, ] The reaction involves the nucleophilic attack of the amine group in Homopiperazine on the electrophilic sulfonyl chloride group of this compound, resulting in the formation of a sulfonamide bond.
Q2: Are there alternative synthesis methods for Fasudil hydrochloride that avoid using this compound?
A2: The provided research articles specifically focus on utilizing this compound as a key intermediate. [, ] While alternative synthesis pathways might exist, further research is needed to explore and evaluate their feasibility and efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



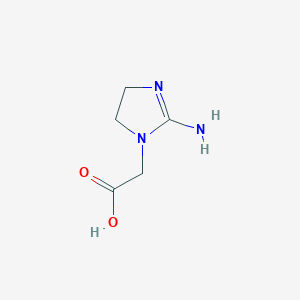
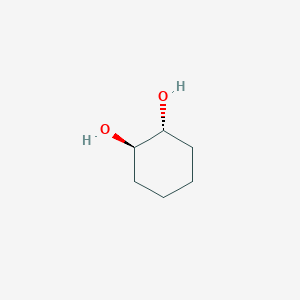
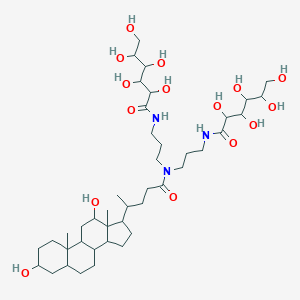
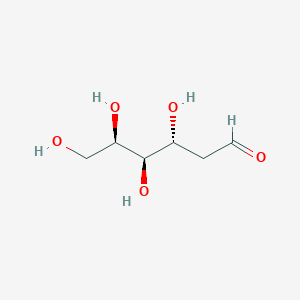
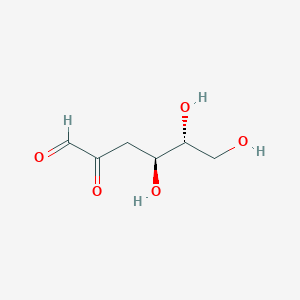
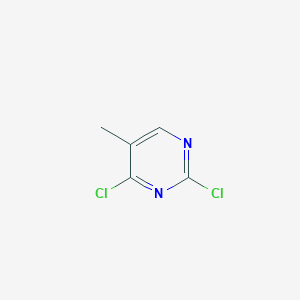
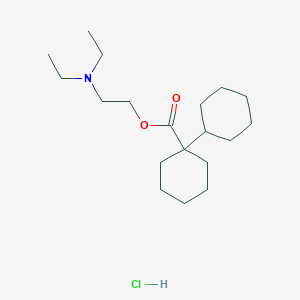
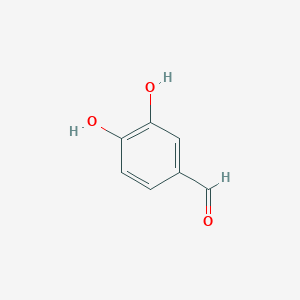
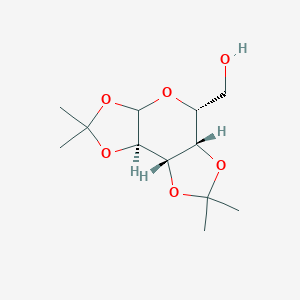
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
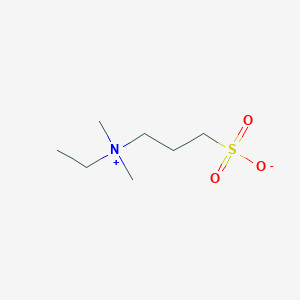

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
